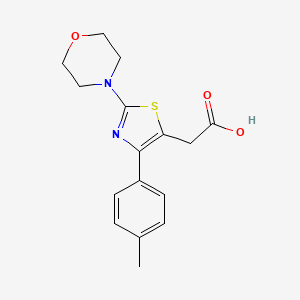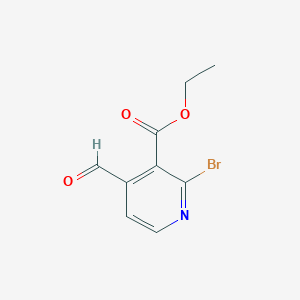
(6-Bromo-4-methoxypyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-4-methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanol typically involves the bromination of 4-methoxypyridine followed by a reduction process. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The subsequent reduction step can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Bromo-4-methoxypyridin-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-4-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-methoxypyridin-3-yl)methanol
- (6-Bromo-pyridin-2-yl)methanol
- (6-Methylpyridin-3-yl)methanol
- (6-Bromopyridin-3-yl)methanol
Uniqueness
(6-Bromo-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring.
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(6-bromo-4-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
DBUQJEGHEJVQEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


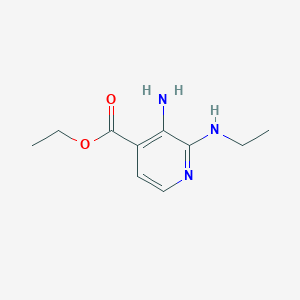

![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

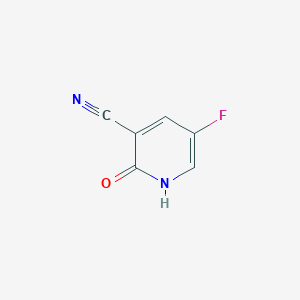
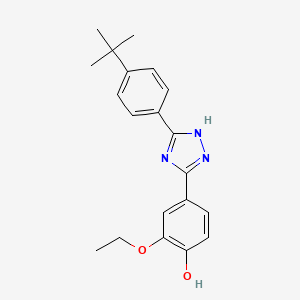
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
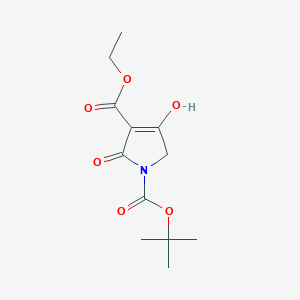

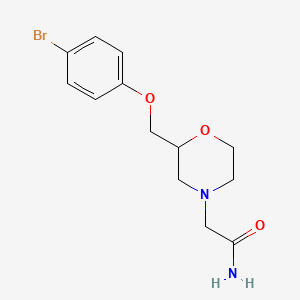
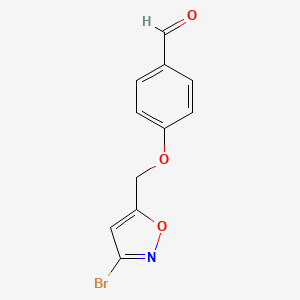
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
